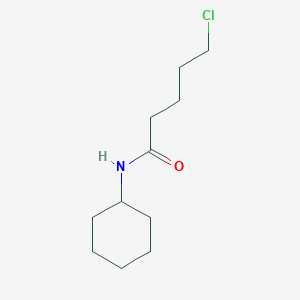

5-Chloro-N-cyclohexylpentanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-cyclohexylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBOCFRZMDIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470390 | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15865-18-6 | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15865-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-cyclohexylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-N-cyclohexylpentanamide

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 5-Chloro-N-cyclohexylpentanamide, a valuable intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed protocols, mechanistic insights, and thorough analytical methodologies.

Introduction

This compound is a bifunctional organic molecule featuring a terminal chloroalkane and a secondary amide. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the reactive chlorine atom allows for subsequent nucleophilic substitution reactions, while the amide moiety can participate in various chemical transformations or contribute to the overall pharmacological profile of a target compound. Understanding the efficient synthesis and rigorous characterization of this intermediate is paramount for ensuring the quality and reproducibility of downstream applications.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through several synthetic routes. The most common and direct approach involves the acylation of cyclohexylamine with 5-chlorovaleroyl chloride. An alternative pathway commences from 5-chlorovaleronitrile and cyclohexanol. Furthermore, modern amide bond formation techniques utilizing coupling agents with 5-chlorovaleric acid represent a viable, albeit less direct, synthetic strategy.

Method 1: Acylation of Cyclohexylamine with 5-Chlorovaleroyl Chloride

This is a robust and widely employed method for the preparation of this compound, relying on the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of 5-chlorovaleroyl chloride.[3] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) is an excellent choice of solvent as it is relatively inert, readily dissolves both reactants, and facilitates easy work-up and product isolation due to its low boiling point.

-

Base: Triethylamine (TEA) is a common organic base used to scavenge the HCl generated during the reaction. Its boiling point allows for easy removal under reduced pressure.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts to accelerate the acylation reaction, particularly with less reactive amines or acylating agents.

-

Temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction between the acyl chloride and the amine, minimizing potential side reactions. Allowing the reaction to proceed at room temperature ensures completion.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is as follows:[3]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chlorovaleroyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of cyclohexylamine (1.0 equivalent), triethylamine (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine in anhydrous dichloromethane.

-

Slowly add the cyclohexylamine solution to the stirred 5-chlorovaleroyl chloride solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, saturated aqueous ammonium chloride solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization.[3]

-

Recrystallization Protocol:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Collect the colorless crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

A mixture of ethyl acetate and hexane is a common and effective solvent system for the recrystallization of many organic compounds.[5]

Visualization of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via acylation.

Method 2: From 5-Chlorovaleronitrile and Cyclohexanol

An alternative synthetic route involves the reaction of 5-chlorovaleronitrile with cyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[6] This method proceeds through a Ritter-type reaction mechanism.

Reaction Scheme:

Experimental Protocol: [6]

-

In a reaction vessel, cool concentrated sulfuric acid to 0-5°C using an ice-salt bath.

-

Slowly add a pre-mixed solution of 5-chlorovaleronitrile (1.0 equivalent) and cyclohexanol (1.0-1.5 equivalents).

-

After the addition, maintain the temperature for 30 minutes, then gradually warm the reaction mixture to 25-30°C and hold for several hours until the reaction is complete (monitored by gas chromatography).

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., methyl isobutyl ketone).

-

Combine the organic extracts and wash with a sodium bicarbonate solution until neutral, followed by a brine wash.

-

Dry the organic layer and concentrate to yield the crude product, which can then be purified by recrystallization as described previously.

Visualization of the Alternative Synthesis Workflow:

Caption: Alternative synthesis of this compound from a nitrile and alcohol.

Method 3: Amide Coupling from 5-Chlorovaleric Acid

Modern organic synthesis offers a plethora of coupling agents that facilitate the formation of amide bonds directly from carboxylic acids and amines, avoiding the need to prepare the acyl chloride.[7][8] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) can be employed.[7]

Reaction Scheme:

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₀ClNO[9] |

| Molecular Weight | 217.73 g/mol [9] |

| Appearance | Colorless crystalline solid[3] |

| Melting Point | 70-71°C[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Cyclohexyl Protons: A complex multiplet in the range of 1.0-2.0 ppm for the ten methylene protons and a multiplet around 3.5-3.8 ppm for the proton attached to the nitrogen.

-

Alkyl Chain Protons: A triplet around 3.5 ppm for the two protons adjacent to the chlorine atom (-CH₂Cl), a triplet around 2.2 ppm for the two protons adjacent to the carbonyl group (-CH₂CO-), and multiplets in the region of 1.6-1.8 ppm for the remaining four methylene protons.

-

Amide Proton: A broad singlet or doublet around 5.5-6.5 ppm for the N-H proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically around 172-175 ppm.

-

Cyclohexyl Carbons: Signals in the range of 25-50 ppm, with the carbon attached to the nitrogen appearing around 48 ppm.[10]

-

Alkyl Chain Carbons: A signal around 45 ppm for the carbon attached to the chlorine, and other signals in the range of 20-35 ppm for the remaining methylene carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2930 and ~2850 | C-H Stretch | Cyclohexyl and Alkyl CH₂ |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~730 | C-Cl Stretch | Chloroalkane |

The presence of a strong absorption band around 1640 cm⁻¹ (Amide I) and another strong band around 1550 cm⁻¹ (Amide II) is characteristic of a secondary amide.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 217. Due to the presence of the chlorine atom, an M+2 peak at m/z 219 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. The fragmentation of the alkyl chain, particularly the loss of the chlorobutyl group, is also anticipated.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

5-Chlorovaleroyl Chloride: This reagent is corrosive and reacts with water to produce HCl gas. It should be handled with extreme care.

-

Cyclohexylamine: This amine is flammable, corrosive, and toxic. Avoid inhalation and skin contact.

-

Triethylamine: This is a flammable and corrosive liquid with a strong odor.

Conclusion

This technical guide has outlined robust and reliable methods for the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical data provided herein will enable researchers to confidently prepare and validate this important synthetic intermediate. Adherence to the described methodologies and safety precautions is crucial for achieving high-purity material and ensuring a safe laboratory environment.

References

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Source not further specified in search results].

- Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9).

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-N-ethylpentanamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.

-

Google Patents. (2012). Patent Application Publication (10) Pub. No.: US 2012/0264721 A1. Retrieved from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.

-

Pharmaffiliates. (n.d.). CAS No : 15865-18-6 | Product Name : this compound. Retrieved from [Link]

-

PubMed Central. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

-

Coompo. (n.d.). This compound | 15865-18-6. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-N-ethyl-N-methylpentanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 15865-18-6 - Coompo [coompo.com]

- 3. prepchem.com [prepchem.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-N-cyclohexylpentanamide

This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-N-cyclohexylpentanamide, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental characteristics is paramount for predicting a compound's behavior, optimizing its synthesis, and evaluating its potential as a therapeutic agent. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house characterization.

Introduction to this compound

This compound is a synthetic amide derivative.[1] Its structure, featuring a flexible pentanamide linker, a terminal chloro group, and a bulky cyclohexyl moiety, suggests a moderate level of lipophilicity and potential for various intermolecular interactions.[2][3] While specific biological applications are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse pharmacological activities.[4] A detailed characterization of its physicochemical properties is the first critical step in unlocking its potential.

Core Physicochemical Data

A combination of available experimental data and computationally predicted values provides a foundational understanding of this compound.

| Property | Value/Predicted Range | Data Source |

| Molecular Formula | C11H20ClNO | PubChem[5] |

| Molecular Weight | 217.74 g/mol | Protheragen[6] |

| Melting Point | 70-71 °C | Experimental[1] |

| Boiling Point | (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 2.6 | PubChem (Computed)[5] |

| Aqueous Solubility | (Predicted) | |

| pKa (Acid Dissociation Constant) | (Predicted) |

Experimental Protocols for Physicochemical Characterization

For novel compounds like this compound, where experimental data is sparse, robust and validated protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination [7][8][9]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[8][10]

-

Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[8]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[7][9]

-

Heating: If the approximate melting point is known (70-71 °C), rapidly heat the block to about 15-20 °C below this temperature.[8][9] Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10]

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[9]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[11] While the shake-flask method is considered the gold standard, HPLC-based methods offer higher throughput for drug discovery programs.[12][13]

Protocol: RP-HPLC Method for LogP Determination [12][14][15]

-

System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will be a mixture of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic solvent (e.g., acetonitrile or methanol).[12][15]

-

Calibration: Prepare a set of standard compounds with known LogP values that bracket the expected LogP of this compound (predicted at 2.6).[12]

-

Analysis: Inject the standard compounds and the test compound onto the column and determine their retention times.

-

Calculation: Plot the logarithm of the capacity factor (k') of the standards against their known LogP values. The LogP of this compound can then be interpolated from its retention time using the calibration curve.[15]

Aqueous Solubility

Solubility is a critical factor for oral bioavailability and formulation development.[16][17] The shake-flask method is a reliable technique for determining thermodynamic solubility.[18][19]

Protocol: Shake-Flask Method for Solubility Determination [16][18][20]

-

Sample Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[18]

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[16]

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[16]

Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, which influences its solubility, permeability, and target binding.[11] For this compound, the amide group is the primary site of potential protonation or deprotonation. Amides are generally very weak bases, with the protonation occurring on the carbonyl oxygen.[21] The pKa of the N-H proton is typically high (around 17 for acetamide), making it not acidic under physiological conditions.[21]

Due to the very weak basicity of the amide carbonyl and the low acidity of the N-H proton, experimental determination via traditional methods like potentiometric titration can be challenging. Computational prediction is often a reliable starting point.[22][23][24][25]

Computational Prediction of pKa:

Various software packages and web-based tools can predict pKa values based on the compound's structure.[22][26][][28] These tools utilize algorithms that compare the input structure to a database of known compounds and apply quantitative structure-property relationship (QSPR) models.[26][28]

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[29][30][31] These studies expose the compound to stress conditions more severe than those encountered during long-term storage.[30]

Protocol: Forced Degradation Study [29][30][32][33]

-

Stress Conditions: Prepare solutions of this compound in various stress media, including:

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Evaluation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[29][32] This allows for the reliable detection and characterization of degradation products.[29]

Visualizing Experimental Workflows

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties outlined in this guide provide a critical foundation for the further development of this compound. The presented data, combining experimental findings with robust predictions, and the detailed, field-tested protocols offer a clear path for researchers to validate and expand upon this knowledge base. A thorough understanding and application of these principles are indispensable for making informed decisions in the complex landscape of drug discovery and development.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. SAR and QSAR in Environmental Research, 35(1), 1-28. [Link]

- Avdeef, A., et al. (2003). Determination of logP coefficients via a RP-HPLC column. U.S. Patent No. 6,548,307 B2. Washington, DC: U.S.

-

Chemistry LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Protocols.io. (2021, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Kansy, M., et al. (2003). High throughput HPLC method for determining Log P values. U.S. Patent No. 6,524,863 B1. Washington, DC: U.S.

-

Wen, H., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(1), 16-19. [Link]

-

Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(10), 2715-2734. [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Donovan, S. F., & Pescatore, M. C. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(23), 8171–8178. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

University of Calgary. (n.d.). Acid-base properties of amides. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

ResearchGate. (2023). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Retrieved from [Link]

-

Kamberi, M., & Tsutsumi, Y. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

American Chemical Society Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, August 14). Forced Degradation Testing in Pharma. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]

-

ResearchGate. (2020). Physicochemical properties of amides and esters and complementary chemical space of anilines to phenols. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

Croatian Chemical Society. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

PubMed. (2014). Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants. Retrieved from [Link]

-

National Institutes of Health. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Retrieved from [Link]

-

American Chemical Society Publications. (2004). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Retrieved from [Link]

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound-d11. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. This compound | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Protheragen [protheragen.ai]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acid-base properties of amides [qorganica.es]

- 22. pubs.acs.org [pubs.acs.org]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. resolvemass.ca [resolvemass.ca]

- 30. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biopharminternational.com [biopharminternational.com]

- 32. Forced Degradation Studies - STEMart [ste-mart.com]

- 33. resolvemass.ca [resolvemass.ca]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-Chloro-N-cyclohexylpentanamide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-N-cyclohexylpentanamide is a synthetic amide whose specific biological mechanism of action is not extensively documented in publicly available scientific literature. However, its structural classification as an N-acyl amide provides a solid foundation for postulating a range of plausible biological activities. The N-acyl amide family encompasses a diverse group of endogenous lipid signaling molecules, including the renowned endocannabinoid anandamide, which are known to modulate a variety of physiological processes through interaction with multiple cellular targets. This technical guide synthesizes the known biological roles of structurally related N-acyl amides to propose potential mechanisms of action for this compound. We will delve into hypothetical targets, suggest detailed experimental protocols to investigate these hypotheses, and provide the necessary frameworks for interpreting potential data. This document serves as a foundational resource for researchers aiming to elucidate the pharmacological profile of this intriguing molecule.

Introduction: Characterizing this compound

This compound is a chemical compound with the molecular formula C11H20ClNO[1]. It is recognized as a useful compound in organic synthesis[2]. Its structure features a five-carbon pentanamide backbone with a chlorine atom at the 5-position and a cyclohexyl group attached to the amide nitrogen.

While its primary utility has been documented in synthetic chemistry, its structural resemblance to the broad class of N-acyl amides warrants a deeper investigation into its potential biological functions[3][4][5]. N-acyl amides are integral to cell-to-cell communication and are involved in a myriad of physiological processes, including inflammation, pain perception, and metabolic regulation[3][6].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15865-18-6 | [1] |

| Molecular Formula | C11H20ClNO | [1] |

| Molecular Weight | 217.74 g/mol | [2] |

| Appearance | White to Off-White Solid | [2] |

| Storage | 2-8°C Refrigerator | [2] |

The N-Acyl Amide Precedent: A Gateway to Postulating Mechanism

The N-acyl amide family of lipids are characterized by a fatty acyl group linked to a primary amine via an amide bond[3]. This structural motif is shared by numerous endogenous signaling molecules, which provides a strong basis for hypothesizing the potential biological targets of this compound.

Prominent members of this class, such as N-arachidonoyl ethanolamide (anandamide) and N-palmitoyl ethanolamide (PEA), are well-characterized ligands for cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), respectively[4][5]. Furthermore, many N-acyl amides interact with transient receptor potential (TRP) channels, which are involved in sensory perception[3][6].

Given these precedents, we can logically propose that the mechanism of action of this compound may involve one or more of the following molecular targets:

-

Cannabinoid Receptors (CB1 and CB2): As analogs of endocannabinoids, N-acyl amides frequently exhibit affinity for these G-protein coupled receptors.

-

Transient Receptor Potential (TRP) Channels: Specifically, TRPV1, the capsaicin receptor, is a known target for several N-acyl amides and is implicated in pain and inflammation[6].

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in lipid metabolism and inflammation and are modulated by various fatty acid amides.

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of many N-acyl amides. Inhibition of FAAH can potentiate the signaling of these molecules.

The following sections will explore these potential mechanisms in detail and propose experimental workflows to validate these hypotheses.

Proposed Mechanism 1: Modulation of the Endocannabinoid System

The structural similarity of this compound to endocannabinoids like anandamide makes the cannabinoid receptors CB1 and CB2 primary putative targets.

Hypothetical Signaling Pathway

Caption: Proposed CB1 receptor signaling cascade for this compound.

Experimental Validation: Receptor Binding and Functional Assays

Objective: To determine if this compound binds to and modulates the activity of CB1 and CB2 receptors.

Protocol 1: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

Competition: Add increasing concentrations of this compound to displace the radioligand.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration and Scintillation Counting: Rapidly filter the reaction mixture and wash to separate bound from free radioligand. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Assay)

-

Membrane Preparation: Use the same CB1/CB2 expressing cell membranes as in the binding assay.

-

Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

-

Incubation: Incubate the membranes with increasing concentrations of this compound in the presence of the assay buffer. A known agonist (e.g., WIN-55,212-2) will be used as a positive control.

-

Termination and Measurement: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Agonist activity will be determined by an increase in [³⁵S]GTPγS binding, while antagonist activity will be assessed by the ability of the compound to block agonist-induced binding.

Table 2: Hypothetical Data Interpretation for Endocannabinoid System Modulation

| Assay | Possible Outcome | Interpretation |

| Radioligand Binding | Low IC50 value | High affinity for the cannabinoid receptor. |

| [³⁵S]GTPγS Binding | Increased [³⁵S]GTPγS binding | Agonist activity at the receptor. |

| [³⁵S]GTPγS Binding | No change in basal binding, but inhibits agonist-induced binding | Antagonist activity at the receptor. |

Proposed Mechanism 2: Interaction with TRP Channels

Many N-acyl amides are known to interact with TRP channels, particularly TRPV1, which plays a crucial role in nociception and inflammation[3][6]. The lipophilic nature of this compound makes it a candidate for interaction with these ion channels.

Experimental Validation: Calcium Imaging

Objective: To determine if this compound activates or modulates TRPV1 channels.

Protocol 3: Fura-2 Calcium Imaging

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV1.

-

Dye Loading: Load the cells with the ratiometric calcium indicator dye Fura-2 AM.

-

Baseline Measurement: Measure the baseline intracellular calcium concentration using a fluorescence imaging system.

-

Compound Application: Perfuse the cells with increasing concentrations of this compound.

-

Positive Control: Use capsaicin as a positive control to confirm TRPV1 functionality.

-

Data Analysis: An increase in the Fura-2 fluorescence ratio upon application of the compound indicates an influx of calcium, suggesting channel activation. To test for antagonist activity, pre-incubate the cells with this compound before applying capsaicin.

Caption: Experimental workflow for assessing TRPV1 modulation using calcium imaging.

Proposed Mechanism 3: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

If this compound does not directly interact with receptors, it might act by inhibiting FAAH, the primary enzyme responsible for the degradation of anandamide and other bioactive N-acyl amides.

Experimental Validation: FAAH Inhibition Assay

Objective: To determine if this compound inhibits the activity of the FAAH enzyme.

Protocol 4: Fluorometric FAAH Inhibition Assay

-

Enzyme Source: Use recombinant human FAAH or rat brain homogenate as the enzyme source.

-

Substrate: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

-

Assay Setup: In a 96-well plate, pre-incubate the FAAH enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for FAAH inhibition.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, its classification as an N-acyl amide provides a strong, rational basis for targeted investigation. The proposed mechanisms—modulation of the endocannabinoid system, interaction with TRP channels, and inhibition of FAAH—represent the most probable avenues for its biological activity.

The experimental protocols detailed in this guide offer a clear and robust framework for any research team to begin to unravel the pharmacological profile of this compound. Positive results from these initial screens would warrant further investigation, including in vivo studies to assess its physiological effects and potential therapeutic applications. The exploration of this compound's mechanism of action holds the promise of uncovering a novel modulator of key signaling pathways, potentially leading to new therapeutic agents.

References

-

N-Acylamides - Wikipedia. Available at: [Link]

-

Synthesis of N-cyclohexyl-5-chloropentanamide - PrepChem.com. Available at: [Link]

-

Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4352. Available at: [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed. Available at: [Link]

-

Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - Frontiers. Available at: [Link]

-

(PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - ResearchGate. Available at: [Link]

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents.

-

Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives - Scholars Research Library. Available at: [Link]

-

CAS No : 15865-18-6 | Product Name : this compound | Pharmaffiliates. Available at: [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]

-

This compound - Protheragen. Available at: [Link]

-

This compound | C11H20ClNO | CID 11672974 - PubChem. Available at: [Link]

Sources

- 1. This compound | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Acylamides - Wikipedia [en.wikipedia.org]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 5-Chloro-N-cyclohexylpentanamide

Foreword: From Structural Analogy to Functional Hypothesis

In the landscape of drug discovery and molecular biology, countless compounds exist as mere catalog entries, their potential biological activities uncharted. 5-Chloro-N-cyclohexylpentanamide is one such molecule. While no direct biological activity has been documented for this specific chemical entity, its structure provides a compelling rationale for investigation. This guide is predicated on a foundational principle of medicinal chemistry: structural similarity often implies functional analogy.

This compound is composed of three key moieties: a terminal alkyl chloride, an amide linker, and a cyclohexyl group. Each of these components is present in molecules with known and potent biological activities.

-

Chloroalkanamides: The chloroacetamide class of molecules is well-known for its herbicidal activity, primarily through the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3] This mechanism, targeting fatty acid elongase enzymes, is fundamental and could translate to activity in other domains, such as antimicrobial or anticancer applications where lipid metabolism is crucial.

-

N-Acyl Amides: The N-acyl amide structure is a cornerstone of intercellular signaling, most notably in bacterial quorum sensing (QS), where N-acyl homoserine lactones (AHLs) act as autoinducers.[4][5][6] Molecules that mimic or antagonize these signals are of significant interest as novel anti-virulence agents.

-

Cyclohexyl Moieties: The cyclohexyl group is a common feature in many bioactive compounds, conferring lipophilicity that can be critical for membrane permeability and interaction with hydrophobic binding pockets. Derivatives have shown promise as antibacterial agents targeting topoisomerases and as modulators of various enzymes.[7][8][9]

This guide, therefore, presents a structured, hypothesis-driven framework for the comprehensive evaluation of this compound. We will proceed from broad, predictive in silico assessments to targeted, high-fidelity in vitro assays, building a logical cascade of evidence to uncover its potential biological role. The experimental choices outlined herein are not arbitrary; they are rationalized by the established activities of the compound's constituent parts, providing a scientifically rigorous path from speculation to discovery.

Section 1: Foundational Characterization & Synthesis

Prior to biological evaluation, a thorough understanding of the molecule's physicochemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀ClNO | PubChem CID 11672974[10] |

| Molecular Weight | 217.73 g/mol | PubChem CID 11672974[10] |

| IUPAC Name | This compound | PubChem CID 11672974[10] |

| CAS Number | 15865-18-6 | PubChem CID 11672974[10] |

| Appearance | White to Off-White Solid | Pharmaffiliates[11] |

Synthesis Route

A reliable synthesis is paramount for generating the high-purity material required for biological assays. A common and effective method is the acylation of cyclohexylamine with 5-chlorovaleryl chloride.[1]

Protocol 1: Synthesis of this compound [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorovaleryl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C (ice bath).

-

Amine Addition: Prepare a separate solution of cyclohexylamine (1.0 eq), triethylamine (1.0 eq, as an HCl scavenger), and a catalytic amount of dimethylaminopyridine (DMAP) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

-

Incubation: Allow the reaction to stir for 2 hours at 0°C, then let it warm to room temperature and stir for an additional 16 hours.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water (3x), saturated aqueous sodium bicarbonate (3x), saturated aqueous ammonium chloride (3x), and brine (2x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from an ethyl acetate-hexane mixture to yield the final product as a colorless crystalline solid.

-

Confirmation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In Silico Assessment - A Predictive First Pass

Before committing to resource-intensive wet lab experiments, computational methods can efficiently screen for potential bioactivities and liabilities, guiding the experimental design. This approach prioritizes "fail early, fail cheap" and focuses resources on the most promising avenues.

Caption: Workflow for the initial computational evaluation of the compound.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic profile of a compound. Early prediction helps to identify potential liabilities that would prevent it from becoming a viable drug candidate.

Methodology:

Utilize freely available web servers such as ADMETlab or pkCSM.[12] Input the SMILES string for this compound: ClCCCCC(=O)NC1CCCCC1. The platform will generate predictions for properties like:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

Interpretation: The goal is to ascertain if the molecule possesses "drug-like" properties. For instance, good HIA and low predicted toxicity would encourage further investigation, whereas high predicted hERG inhibition might deprioritize the compound for certain therapeutic applications.

Hypothesis-Driven Target Identification and Molecular Docking

Based on the structural motifs, we can hypothesize several potential protein targets. Molecular docking predicts the preferred orientation and binding affinity of our compound within the active site of these targets.[13][14]

Hypothesized Targets:

-

Bacterial Quorum Sensing Receptor (e.g., LasR of P. aeruginosa): The N-acyl amide structure is analogous to AHL autoinducers.[5][6] Inhibition could disrupt virulence factor production and biofilm formation.

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades endogenous fatty acid amides.[11][15] The compound's structure bears resemblance to FAAH substrates and inhibitors. Inhibition of FAAH has analgesic and anti-inflammatory effects.

-

Bacterial DNA Gyrase (a Type II Topoisomerase): Some N-cyclohexyl amides exhibit antibacterial activity by targeting this essential enzyme.[7]

-

Tyrosinase: This copper-containing enzyme is key to melanin production. Amide-containing compounds have been identified as inhibitors, suggesting potential applications in treating hyperpigmentation.[16][17][18]

Docking Protocol (General Workflow using AutoDock Vina): [6][19]

-

Preparation:

-

Receptor: Download the crystal structure of the target protein (e.g., LasR, FAAH) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand: Generate a 3D structure of this compound and perform energy minimization.

-

-

Grid Box Definition: Define the search space (a "grid box") around the known active site of the receptor.

-

Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the grid box.

-

Analysis:

-

Binding Affinity: The primary output is a binding energy score (in kcal/mol). More negative values suggest stronger, more favorable binding.

-

Pose Visualization: Analyze the top-ranked binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

-

Section 3: Primary In Vitro Screening

Following the in silico analysis, a panel of broad-spectrum in vitro assays should be conducted to obtain the first experimental evidence of biological activity.

Antimicrobial Susceptibility Testing

This assay determines the minimum concentration of the compound required to inhibit the growth of various microorganisms.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [20][21]

-

Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Final concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Screening

This assay assesses the compound's toxicity against mammalian cells, which is crucial for determining its therapeutic index.

Protocol 3: Resazurin Cell Viability Assay [4][10]

-

Cell Culture: Seed human cancer cell lines (e.g., HeLa, A549) or non-cancerous lines (e.g., HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24, 48, or 72 hours.

-

Reagent Addition: Add resazurin solution (a blue, non-fluorescent dye) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C. Metabolically active (viable) cells will reduce resazurin to the highly fluorescent pink product, resorufin.

-

Data Acquisition: Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Caption: Key steps in the Resazurin assay for determining cell viability.

Section 4: Target-Specific Mechanistic Assays

If the primary screening reveals promising activity (e.g., potent antimicrobial or cytotoxic effects with a good therapeutic index), the next logical step is to investigate the specific molecular mechanisms predicted by the in silico analysis.

Enzyme Inhibition Assays

These assays directly measure the effect of the compound on the activity of a purified enzyme.

Protocol 4: Generic Kinase/Protease Inhibition Assay (Fluorescence-Based) [8][9]

-

Reaction Setup: In a microtiter plate, combine the purified enzyme (e.g., FAAH, Tyrosinase), a suitable buffer, and serial dilutions of this compound or a known inhibitor (positive control).

-

Pre-incubation: Allow the compound and enzyme to pre-incubate for a short period (e.g., 15 minutes) at room temperature to permit binding.

-

Initiate Reaction: Add a fluorogenic substrate specific to the enzyme. The substrate is initially non-fluorescent but becomes fluorescent upon enzymatic cleavage or modification.

-

Kinetic Measurement: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence over time at 37°C.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the percentage of enzyme inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Section 5: Data Synthesis and Path Forward

The culmination of this structured investigation will be a comprehensive profile of this compound. The data should be synthesized to form a coherent picture of its biological potential.

-

Positive Outcome: If the compound demonstrates potent and selective activity in a target-specific assay (e.g., low micromolar IC₅₀ against FAAH) with low cytotoxicity, this would strongly support its development as a lead compound. The path forward would involve structure-activity relationship (SAR) studies, where analogs are synthesized to optimize potency and ADMET properties, followed by in vivo testing in relevant disease models.

-

Negative Outcome: If the compound shows no significant activity or exhibits high cytotoxicity, the investigation may be terminated. However, the data remains valuable, contributing to the broader understanding of the chemical space and preventing future redundant efforts.

This technical guide provides a robust, multi-faceted approach to systematically unlock the potential of an uncharacterized molecule. By integrating predictive computational methods with validated experimental protocols, researchers can efficiently navigate the path from a simple chemical structure to a potential therapeutic lead.

References

-

PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]

-

LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2002). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. In The Price of Progress: A History of American Agriculture. Cambridge University Press. Retrieved from [Link]

-

Ghanbari, F., & Gholami, M. R. (2022). Small Molecule Inhibitors of Bacterial Quorum Sensing. Medical Sciences Forum, 14(1), 16. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry, 52(1), 1-13. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Braganza, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12727-12732. Retrieved from [Link]

-

Khan, I., et al. (2022). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. Molecules, 27(2), 436. Retrieved from [Link]

-

KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

-

Schmalfuß, J., Matthes, B., Mayer, P., & Böger, P. (1998). Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus. Zeitschrift für Naturforschung C, 53(11-12), 995-1003. Retrieved from [Link]

-

Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 536-542. Retrieved from [Link]

-

Ali, B., et al. (2019). Novel Amide Derivatives as Potent Tyrosinase Inhibitors; In-vitro, In-vivo Antimelanogenic Activity and Computational Studies. Current Pharmaceutical Design, 25(34), 3647-3657. Retrieved from [Link]

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]

-

Ali, B., et al. (2019). Novel Amide Derivatives as Potent Tyrosinase Inhibitors; In-vitro, In-vivo Antimelanogenic Activity and Computational Studies. Request PDF. Retrieved from [Link]

-

Proteopedia. (2014). Fatty acid amide hydrolase. Retrieved from [Link]

-

Bou-Hamdan, F. R., & Couty, F. (2020). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 25(22), 5406. Retrieved from [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

Khan, I., et al. (2022). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. ResearchGate. Retrieved from [Link]

-

Li, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 11, 749036. Retrieved from [Link]

-

Morán-Santibañez, K., et al. (2016). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules, 21(1), 91. Retrieved from [Link]

-

Li, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. PMC. Retrieved from [Link]

-

PYPE, J., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 73(23), 7559-7565. Retrieved from [Link]

-

Miles, T. J., et al. (2011). Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases. Bioorganic & Medicinal Chemistry Letters, 21(24), 7483-7488. Retrieved from [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. Il Farmaco, 56(12), 947-952. Retrieved from [Link]

-

An, W. F., & Tolliday, N. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Jamil, S., et al. (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. ResearchGate. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protease Assay™. Retrieved from [Link]

-

UNC DNA Day Blog. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

Savin, M. A., et al. (2017). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 19(2), 151-155. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterocyclic Chemistry Applied to the Design of <i>N</i>-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics - ProQuest [proquest.com]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 7. Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of small molecules that strongly inhibit bacterial quorum sensing using a high-throughput lipid vesicle lysis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.ucc.ie [research.ucc.ie]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Amide Derivatives as Potent Tyrosinase Inhibitors; In-vitro...: Ingenta Connect [ingentaconnect.com]

- 18. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciforum.net [sciforum.net]

Spectroscopic Fingerprinting of 5-Chloro-N-cyclohexylpentanamide: A Multi-Technique Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. 5-Chloro-N-cyclohexylpentanamide, a molecule featuring a secondary amide and an alkyl chloride, presents a unique combination of functional groups whose characterization demands a synergistic application of modern spectroscopic techniques. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). As a senior application scientist, the following sections are designed not merely as a recitation of data, but as an instructional narrative explaining the why behind the how—elucidating the causal relationships between molecular structure and spectral output.

Molecular Structure and Atom Numbering

To establish a clear framework for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide to assign specific spectral signals to their corresponding atoms.

Molecular Formula: C₁₁H₂₀ClNO[1][2] Molecular Weight: 217.73 g/mol [1]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Experimental Protocol: Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-characterized residual solvent peak.[3]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard, with its proton signal defined as 0.0 ppm.[3] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis. The residual CHCl₃ peak in CDCl₃ appears at δ 7.26 ppm and can be used for calibration.[3][4]

-

Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is used, and typically 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The structure of this compound suggests several distinct proton signals. The resonance of the amide bond can lead to restricted rotation around the C1-N bond, potentially causing broadening or even non-equivalence of signals for adjacent protons, although this is more pronounced in tertiary amides.[5]

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-N (Amide) | 5.5 - 7.5 | Broad Singlet (br s) | 1H | The proton on the nitrogen is subject to hydrogen bonding and quadrupole broadening, resulting in a broad signal. Its chemical shift can be variable.[5] |

| H-C5 | ~3.55 | Triplet (t) | 2H | These protons are deshielded by the adjacent electronegative chlorine atom. They are split into a triplet by the two neighboring H-C4 protons. |

| H-C6' | ~3.75 | Multiplet (m) | 1H | This methine proton is adjacent to the electron-withdrawing amide nitrogen, shifting it downfield. It is coupled to the amide proton and four protons on C7' and C11'. |

| H-C2 | ~2.18 | Triplet (t) | 2H | Protons alpha to the carbonyl group are deshielded and typically appear around 2.0-2.5 ppm. They are split into a triplet by the two neighboring H-C3 protons.[5] |

| H-C4 | ~1.80 | Quintet (p) | 2H | These methylene protons are adjacent to two other methylene groups (C3 and C5), resulting in a quintet (or multiplet). |

| H-C3 | ~1.70 | Sextet (sxt) | 2H | These protons are coupled to the H-C2 and H-C4 protons. |

| H-C7', C11' | 1.0 - 2.0 | Multiplet (m) | 4H | Protons on the cyclohexyl ring adjacent to the methine carbon (C6'). |

| H-C8', C9', C10' | 1.0 - 2.0 | Multiplet (m) | 6H | The remaining protons of the cyclohexyl ring, which exist in a complex, overlapping signal region. |

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons. The chemical shift is indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon.

Data Interpretation and Predicted Spectrum

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C1 (C=O) | ~172 | The carbonyl carbon of a secondary amide is highly deshielded and appears in this characteristic downfield region. |

| C6' (CH-N) | ~49 | This methine carbon is directly attached to the nitrogen, causing a downfield shift. |

| C5 (CH₂-Cl) | ~45 | The carbon atom bonded to chlorine is significantly deshielded due to the inductive effect of the halogen. |

| C2 (CH₂-C=O) | ~36 | The carbon alpha to the carbonyl group is moderately deshielded. |

| C7', C11' | ~33 | Carbons on the cyclohexyl ring adjacent to the C6' methine. |

| C4 (CH₂) | ~29 | Methylene carbon in the alkyl chain. |

| C8', C10' | ~26 | Carbons beta to the point of substitution on the cyclohexyl ring. |

| C9' | ~25 | The carbon gamma to the point of substitution on the cyclohexyl ring. |

| C3 (CH₂) | ~22 | Methylene carbon in the alkyl chain, furthest from the electron-withdrawing groups. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds and functional groups present.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Setup: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[7]

-

Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Key Absorptions

The IR spectrum provides a "fingerprint" of the molecule, with key absorptions confirming the presence of the secondary amide and alkyl chloride functional groups.

Caption: Key IR vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch | Secondary Amide | ~3300 | Strong, sharp | The presence of a single, sharp peak in this region is a hallmark of a secondary amide in a non-hydrogen-bonded state or a solid lattice.[8][9] |

| C-H Stretch | Alkyl (CH₂, CH) | 2950 - 2850 | Strong | Confirms the presence of the aliphatic pentanamide chain and cyclohexyl ring. |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Very Strong | This is one of the most characteristic and intense absorptions in the spectrum. Its position at a lower frequency than ketones is due to resonance with the nitrogen lone pair.[8][10] |

| N-H Bend (Amide II) | Secondary Amide | 1550 - 1510 | Strong | This band arises from a combination of N-H bending and C-N stretching and is a key diagnostic peak for secondary amides.[5] |

| C-Cl Stretch | Alkyl Chloride | 730 - 550 | Moderate to Strong | This absorption in the fingerprint region confirms the presence of the carbon-chlorine bond.[8] |

Mass Spectrometry (MS)

Principle: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV).[11][12] This process ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•). The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, creating a unique mass spectrum that serves as a molecular fingerprint.[13][14]

Experimental Protocol: General Procedure

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized in the high vacuum of the ion source.

-

Ionization: The gaseous sample molecules are passed through a beam of 70 eV electrons, leading to ionization and fragmentation.[15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-